![molecular formula C22H18N2O2S B3740255 5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3740255.png)
5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione
Overview
Description
5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is 374.10889899 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. Microtubules play crucial roles in many cellular processes, including mitosis, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular processes . The compound’s efficacy in inhibiting tubulin polymerization has been demonstrated in studies, where it showed comparable activity with the standard drug Combretastatin A-4 .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Primarily, it interferes with the mitotic spindle formation, which is crucial for cell division. This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly against cancers characterized by rapid cell division .
properties
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-14-12-18(13-20-21(25)23-22(26)27-20)15(2)24(14)19-10-8-17(9-11-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,25,26)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXJSXUCSQKTMW-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C=C4C(=O)NC(=O)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)/C=C\4/C(=O)NC(=O)S4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-{[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-hydroxy-1,3-thiazol-2(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.